2-Fluoro-1-iodo-3-methoxy-5-methylbenzene
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Overview
Description
2-Fluoro-1-iodo-3-methoxy-5-methylbenzene is an organic compound with the molecular formula C8H8FIO. It is a derivative of benzene, where the hydrogen atoms are substituted with fluorine, iodine, methoxy, and methyl groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-iodo-3-methoxy-5-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2-Fluoro-3-methoxy-5-methylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes halogenation, methylation, and methoxylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-iodo-3-methoxy-5-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or palladium on carbon with hydrogen gas.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of dehalogenated benzene derivatives.
Scientific Research Applications
2-Fluoro-1-iodo-3-methoxy-5-methylbenzene is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: Potential use in the development of radiolabeled compounds for imaging and diagnostic purposes.
Industry: As a precursor in the manufacture of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-iodo-3-methoxy-5-methylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of electron-withdrawing and electron-donating groups on the benzene ring influences its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function or activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-1-iodo-5-methoxy-3-methylbenzene
- 2-Fluoro-5-iodo-1-methoxy-3-methylbenzene
- 1-Fluoro-2-iodo-3-methoxy-4-methylbenzene
Uniqueness
2-Fluoro-1-iodo-3-methoxy-5-methylbenzene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in selective reactions and as a building block for synthesizing more complex molecules.
Properties
Molecular Formula |
C8H8FIO |
---|---|
Molecular Weight |
266.05 g/mol |
IUPAC Name |
2-fluoro-1-iodo-3-methoxy-5-methylbenzene |
InChI |
InChI=1S/C8H8FIO/c1-5-3-6(10)8(9)7(4-5)11-2/h3-4H,1-2H3 |
InChI Key |
UYMFQDWPLGWVLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)I)F)OC |
Origin of Product |
United States |
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